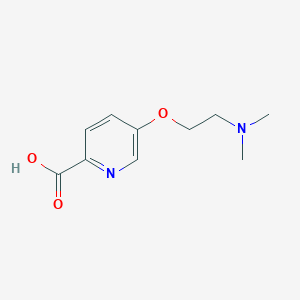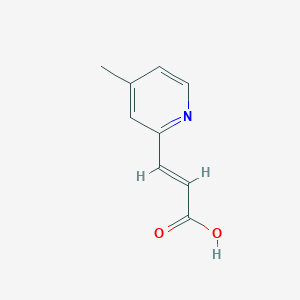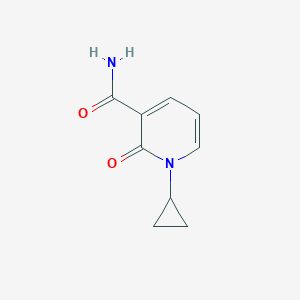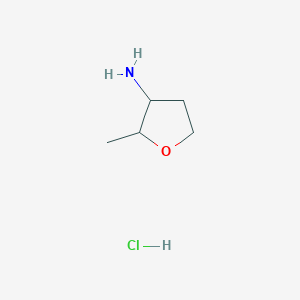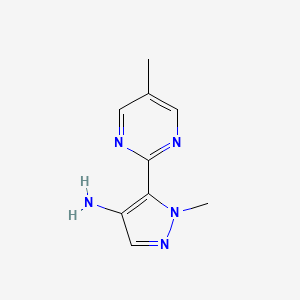
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Méthodes De Préparation
The synthesis of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-methylpyrimidine-2-carbaldehyde with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-5-(5-methylpyridin-2-yl)-1H-pyrazol-4-amine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
1-methyl-5-(5-chloropyrimidin-2-yl)-1H-pyrazol-4-amine:
1-methyl-5-(5-methylthiazol-2-yl)-1H-pyrazol-4-amine: The thiazole ring introduces sulfur into the structure, which can affect the compound’s electronic properties and interactions.
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
1-methyl-5-(5-methylpyrimidin-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-6-3-11-9(12-4-6)8-7(10)5-13-14(8)2/h3-5H,10H2,1-2H3 |
Clé InChI |
KGGZBQQZZQKBIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)C2=C(C=NN2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
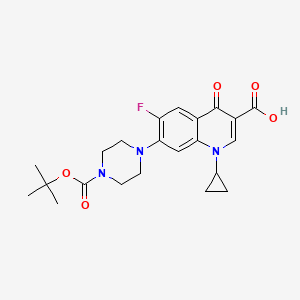
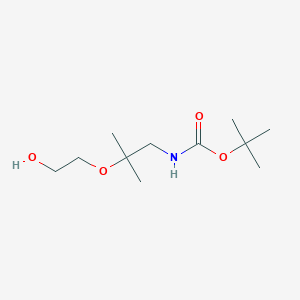



![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B13544502.png)
